molecular formula C14H8F6O B6384665 5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol CAS No. 1261789-84-7

5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol

Cat. No.: B6384665
CAS No.: 1261789-84-7
M. Wt: 306.20 g/mol
InChI Key: FNIHLWFRRBCLKL-UHFFFAOYSA-N
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Description

5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This reaction is favored due to its functional group tolerance and environmental benignity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol stands out due to its dual trifluoromethyl groups, which confer unique chemical properties such as increased stability and reactivity. These properties make it particularly valuable in the synthesis of complex organic molecules and in applications requiring high thermal and chemical resistance .

Properties

IUPAC Name

3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O/c15-13(16,17)9-5-8(6-10(21)7-9)11-3-1-2-4-12(11)14(18,19)20/h1-7,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIHLWFRRBCLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686688
Record name 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261789-84-7
Record name 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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